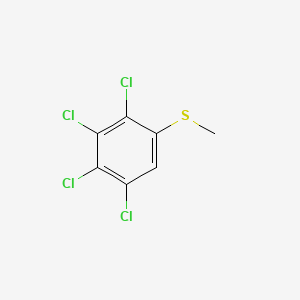

2,3,4,5-Tetrachlorothioanisole

Beschreibung

2,3,4,5-Tetrachlorothioanisole (CAS RN: 938-86-3) is a chlorinated aromatic compound with the molecular formula C₇H₄Cl₄S, characterized by a benzene ring substituted with four chlorine atoms at positions 2, 3, 4, and 5, and a methylthio (-SCH₃) group at position 1. It is structurally analogous to methoxy-containing tetrachloroanisoles but differs in the substitution of oxygen with sulfur. This compound is primarily studied as a metabolite of pesticides such as quintozene, with implications in environmental and toxicological research .

Eigenschaften

CAS-Nummer |

53014-41-8 |

|---|---|

Molekularformel |

C7H4Cl4S |

Molekulargewicht |

262.0 g/mol |

IUPAC-Name |

1,2,3,4-tetrachloro-5-methylsulfanylbenzene |

InChI |

InChI=1S/C7H4Cl4S/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2H,1H3 |

InChI-Schlüssel |

HCRXWLHWNLFDNE-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachlorothioanisole typically involves the chlorination of thioanisole. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2,3,4,5-Tetrachlorothioanisole can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetrachlorothioanisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Less chlorinated thioanisole derivatives.

Substitution: Compounds with various functional groups replacing chlorine atoms.

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetrachlorothioanisole has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3,4,5-Tetrachlorothioanisole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed that the chlorine atoms play a crucial role in its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Substituent Effects: Methoxy vs.

Chlorination Patterns :

- Positional Isomerism : 2,3,4,5-Tetrachlorothioanisole and 2,3,5,6-Tetrachloroanisole differ in chlorine placement, affecting symmetry and intermolecular interactions. For example, the 2,3,5,6 isomer exhibits higher thermal stability as an analytical standard .

- Degree of Chlorination : Pentachlorothioanisole (5 chlorines) has a higher molecular weight (296.43 vs. 263.98) and greater environmental persistence than tetrachloro derivatives .

Applications :

- Analytical Standards : Methoxy-substituted tetrachloroanisoles (e.g., 2,3,5,6-Tetrachloroanisole) are widely used in chromatography due to their stability .

- Metabolic Pathways : Thioanisoles like 2,3,4,5-Tetrachlorothioanisole are identified in animal tissues post-pesticide exposure, highlighting their role in toxicokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.